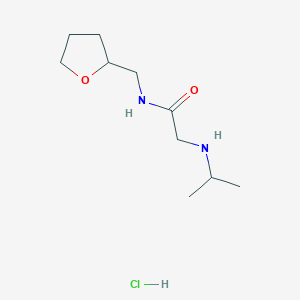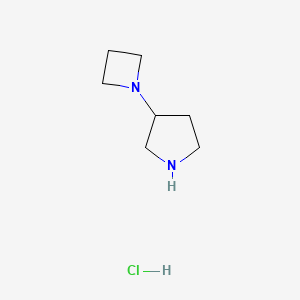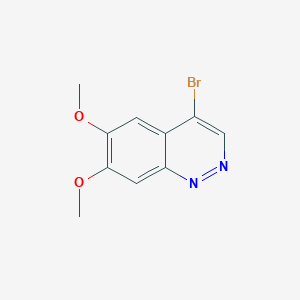
(Triphenylmethyl)methyldichlorosilane
Overview
Description
Scientific Research Applications
Synthesis Processes
- (Triphenylmethyl)methyldichlorosilane has been utilized in various synthesis processes. For instance, Matsumoto et al. (1980) demonstrated its use in the synthesis of (trichloromethyl) methyldichlorosilane under mild conditions using a triphenylphosphine-catalyzed reaction (Matsumoto, Ohkawa, Nakano, & Nagai, 1980).
Catalysis and Chemical Reactions
- It plays a role in catalytic systems, as demonstrated by Frantsuzova et al. (2014), who explored its impact on the regioselectivity of styrene hydrosilylation (Frantsuzova, Khoroshavina, & Nikolaev, 2014).
Material Science and Polymer Chemistry
- In material science, Tomasini (2013) compared methyldichlorosilane (a similar compound) for vapor phase epitaxy of silicon-carbon alloys, indicating its potential use in semiconductor processing (Tomasini, 2013).
- Săcărescu et al. (2008) investigated the role of methylhydrosilyl groups in polyhydrosilanes, synthesized using methyldichlorosilane, for silicon particle formation in polymeric matrices (Săcărescu et al., 2008).
Novel Applications and Chemistry
- Shchepinov and Korshun (2003) focused on the novel applications of triphenylmethyl derivatives in various fields, including bioconjugation and fluorescence, highlighting the versatility of this chemical group (Shchepinov & Korshun, 2003).
- The work by Liu et al. (2015) on the kinetic modeling of methylphenyldichlorosilane synthesis, using methyldichlorosilane, offers insights into the chemical behavior and industrial applications of these compounds (Liu, Wang, Huang, Wang, & Wang, 2015).
properties
IUPAC Name |
dichloro-methyl-tritylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2Si/c1-23(21,22)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHJOUAJXNMZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696694 | |
| Record name | Dichloro(methyl)(triphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Triphenylmethyl)methyldichlorosilane | |
CAS RN |
256343-28-9 | |
| Record name | Dichloro(methyl)(triphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)
![3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1503302.png)
![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)
![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)


![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)
![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)
